molecular formula C5H8FNO3 B13455708 (2R,3S,4R)-3-Fluoro-4-hydroxypyrrolidine-2-carboxylic acid

(2R,3S,4R)-3-Fluoro-4-hydroxypyrrolidine-2-carboxylic acid

Cat. No.: B13455708
M. Wt: 149.12 g/mol
InChI Key: YKUGAOZPOJCILK-JJYYJPOSSA-N
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Description

(2R,3S,4R)-3-Fluoro-4-hydroxypyrrolidine-2-carboxylic acid is a chiral compound with significant potential in various scientific fields. This compound is characterized by its unique stereochemistry, which includes three chiral centers, making it an interesting subject for stereochemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S,4R)-3-Fluoro-4-hydroxypyrrolidine-2-carboxylic acid typically involves the use of fluorinated precursors and specific reaction conditions to ensure the correct stereochemistry. One common method is the Baltz-Schiemann reaction, which utilizes 3-nitropyridines as precursors. These precursors are reduced to amines and then subjected to fluorination .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2R,3S,4R)-3-Fluoro-4-hydroxypyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorine atom, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

(2R,3S,4R)-3-Fluoro-4-hydroxypyrrolidine-2-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of antiviral and anticancer agents.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (2R,3S,4R)-3-Fluoro-4-hydroxypyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, depending on the enzyme targeted. The pathways involved may include signal transduction pathways and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

    (2R,3S,4R)-3-Fluoro-4-hydroxypyrrolidine-2-carboxylic acid: is similar to other fluorinated pyrrolidine derivatives, such as:

Uniqueness

The unique stereochemistry of this compound sets it apart from other similar compounds. Its three chiral centers provide distinct spatial arrangements, which can result in different biological activities and chemical reactivities compared to its analogs.

Properties

Molecular Formula

C5H8FNO3

Molecular Weight

149.12 g/mol

IUPAC Name

(2R,3S,4R)-3-fluoro-4-hydroxypyrrolidine-2-carboxylic acid

InChI

InChI=1S/C5H8FNO3/c6-3-2(8)1-7-4(3)5(9)10/h2-4,7-8H,1H2,(H,9,10)/t2-,3-,4+/m1/s1

InChI Key

YKUGAOZPOJCILK-JJYYJPOSSA-N

Isomeric SMILES

C1[C@H]([C@H]([C@H](N1)C(=O)O)F)O

Canonical SMILES

C1C(C(C(N1)C(=O)O)F)O

Origin of Product

United States

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